5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate thiazole and pyridine derivatives under specific conditions. One common method involves the condensation of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules containing thiazole and pyridine rings, such as:
- 5-Amino-1-(1,3-thiazol-4-ylmethyl)-1,2-dihydropyridin-2-one
- 5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one
Uniqueness
5-Amino-1-(1,3-thiazol-5-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and thiazole groups.
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
5-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9N3OS/c10-7-1-2-9(13)12(4-7)5-8-3-11-6-14-8/h1-4,6H,5,10H2 |
InChI Key |
BSLKWJTXYJHRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=CN=CS2 |
Origin of Product |
United States |
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